![molecular formula C26H23NSi B14364041 1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine CAS No. 90235-47-5](/img/structure/B14364041.png)
1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine is a chemical compound known for its unique structure and properties It features a pyrrolidine ring attached to a buta-1,3-diyn-1-yl chain, which is further substituted with a triphenylsilyl group
準備方法
The synthesis of 1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine typically involves the coupling of a pyrrolidine derivative with a buta-1,3-diyn-1-yl intermediate. One common method includes the use of organometallic reagents such as aryllithium or Grignard reagents to facilitate the coupling reaction . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates and the final product.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organometallic chemistry and careful control of reaction conditions are crucial for scaling up the production.
化学反応の分析
1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The triphenylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can introduce a variety of functional groups into the molecule.
科学的研究の応用
1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
作用機序
The mechanism by which 1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine exerts its effects is primarily related to its ability to participate in various chemical reactions. The presence of the triphenylsilyl group and the buta-1,3-diyn-1-yl chain allows for extensive conjugation and electron delocalization, which can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar compounds to 1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine include:
1,4-Bis(trimethylsilyl)-1,3-butadiyne: This compound features a similar butadiyne structure but with trimethylsilyl groups instead of triphenylsilyl groups.
(Triphenylsilyl)acetylene: Another related compound, which has a simpler structure with an acetylene group substituted with a triphenylsilyl group.
特性
CAS番号 |
90235-47-5 |
|---|---|
分子式 |
C26H23NSi |
分子量 |
377.6 g/mol |
IUPAC名 |
triphenyl(4-pyrrolidin-1-ylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C26H23NSi/c1-4-14-24(15-5-1)28(25-16-6-2-7-17-25,26-18-8-3-9-19-26)23-13-12-22-27-20-10-11-21-27/h1-9,14-19H,10-11,20-21H2 |
InChIキー |
PXJBQZLGEXWTRB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C#CC#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


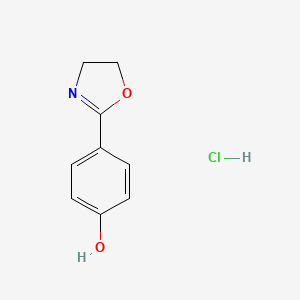
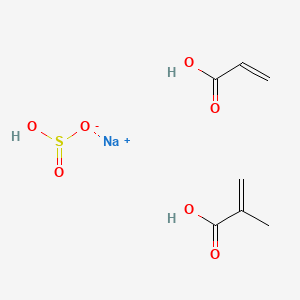
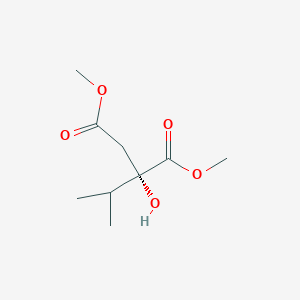

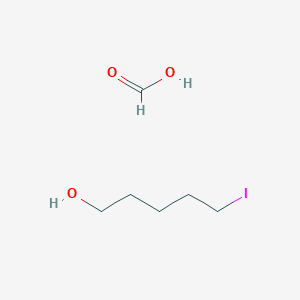

![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
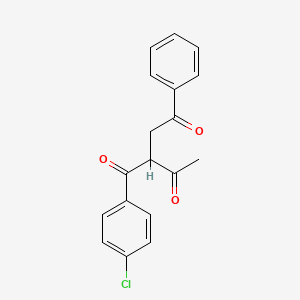
![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
mercury](/img/structure/B14364020.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)
![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)

![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)
